molecular formula C5H11Cl2N B2363628 1-(Chloromethyl)cyclobutan-1-amine;hydrochloride CAS No. 2567504-55-4

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2363628
CAS RN: 2567504-55-4
M. Wt: 156.05
InChI Key: ZMCJLVAROKZEJZ-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)cyclobutan-1-amine;hydrochloride” is a chemical compound . It’s a powder at room temperature . The IUPAC name for this compound is 3-(chloromethyl)cyclobutan-1-amine hydrochloride . The CAS Number is 2287282-10-2 .

Scientific Research Applications

Synthesis of Polysubstituted Aminocyclobutanes

Amine-substituted cyclobutanes, such as those derived from "1-(Chloromethyl)cyclobutan-1-amine; hydrochloride," are crucial in synthesizing biologically active compounds. The diastereo- and enantioselective synthesis of these compounds can be achieved through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method exhibits high reactivity and selectivity, making it valuable for creating compounds with multiple substituents and stereocenters, which are often found in pharmaceuticals and agrochemicals (Feng, Hao, Liu, & Buchwald, 2019).

Modular Synthons for Medicinal Chemistry

"1-(Chloromethyl)cyclobutan-1-amine; hydrochloride" serves as a precursor for synthesizing protected ɑ-aminocyclobutanone, a versatile synthon for creating lead inhibitors targeting hydrolase enzymes, including serine proteases and metalloproteases. This approach allows for the convenient access to cyclobutanone-containing structures, which are pivotal in the development of new therapeutic agents (Habeeb Mohammad, Reidl, Zeller, & Becker, 2020).

New Polymerization Mechanisms

The compound has implications in polymer science, particularly in cation radical polymerization. This process involves converting monomers to cyclobutane polymers in the presence of catalytic amounts of specific cation radical salts. Such polymerization mechanisms open new avenues for designing and synthesizing novel polymeric materials with unique properties and applications (Bauld, Aplin, Yueh, Sarker, & Bellville, 1996).

Advanced Organic Syntheses

The reagent is instrumental in advanced organic syntheses, such as creating 2,4-methanoproline analogues through addition-intramolecular substitution sequences. This demonstrates its role in constructing complex organic molecules with potential applications in medicinal chemistry and drug design, showcasing the versatility of "1-(Chloromethyl)cyclobutan-1-amine; hydrochloride" in synthesizing heterocyclic compounds and other biologically relevant molecules (Rammeloo, Stevens, & de Kimpe, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(chloromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-5(7)2-1-3-5;/h1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJLVAROKZEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)cyclobutan-1-amine;hydrochloride

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